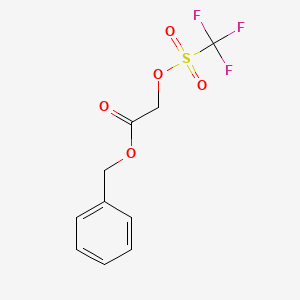![molecular formula C21H24N2 B8503214 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene
描述
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The unique arrangement of its molecular structure allows it to interact with various biological targets, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of benzyl halides and a strong nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a suitable ligand, and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and medicinal potential.
Pyrazolo[3,4-b]pyridine: Used in the synthesis of pharmaceutical agents.
Spirocyclic Compounds: A broad class of compounds with diverse biological activities.
Uniqueness
2-benzyl-8-pyridin-4-yl-2-azaspiro[45]dec-7-ene stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C21H24N2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C21H24N2/c1-2-4-18(5-3-1)16-23-15-12-21(17-23)10-6-19(7-11-21)20-8-13-22-14-9-20/h1-6,8-9,13-14H,7,10-12,15-17H2 |
InChI 键 |
ZQONACDTIVSZPW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC=C1C4=CC=NC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)
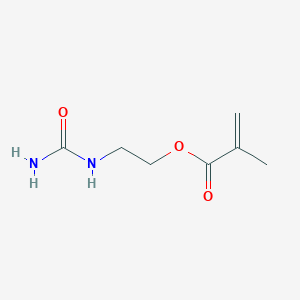
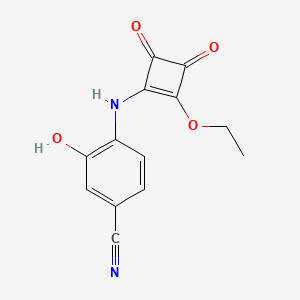
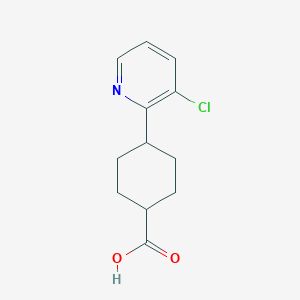
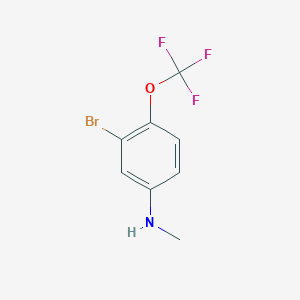
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)
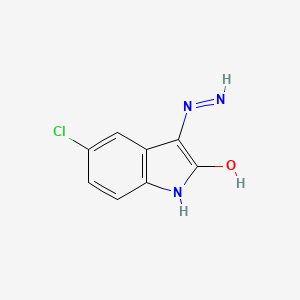
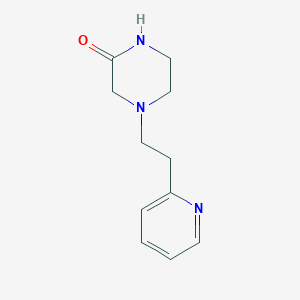
![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)
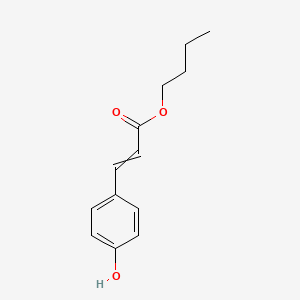
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)

![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
